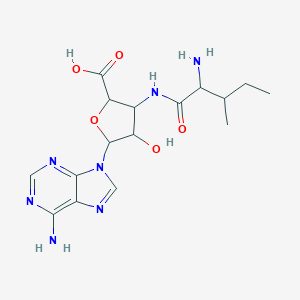
3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid, commonly known as AMPC, is a nucleotide analog that has been widely studied in scientific research due to its unique properties. AMPC is a synthetic compound that mimics the structure of adenosine triphosphate (ATP), a molecule that plays a crucial role in cellular energy metabolism. In
Mécanisme D'action
AMPC acts as a competitive inhibitor of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid, meaning that it can bind to the same site on enzymes as 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid and prevent its activity. AMPC can also interfere with the activity of DNA and RNA polymerases, as it can incorporate into the growing nucleic acid chain and terminate synthesis.
Biochemical and Physiological Effects:
AMPC has a variety of biochemical and physiological effects. In vitro studies have shown that AMPC can inhibit the activity of DNA and RNA polymerases, as well as the activity of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid-dependent enzymes. In vivo studies have shown that AMPC can induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, AMPC has been shown to have anti-inflammatory effects and can reduce the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using AMPC in lab experiments is its ability to mimic the structure of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid and interfere with its activity. This allows researchers to study the effects of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid depletion on cellular processes. Additionally, AMPC can be used to study the effects of nucleotide analogs on DNA and RNA synthesis. However, one of the limitations of using AMPC is its toxicity, as it can induce apoptosis in cells at high concentrations.
Orientations Futures
Future research on AMPC could focus on its potential use as an anti-cancer agent. Studies have shown that AMPC can induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, research could focus on the development of less toxic analogs of AMPC that could be used in clinical settings. Finally, research could focus on the development of new synthesis methods for AMPC that could improve its yield and purity.
Méthodes De Synthèse
AMPC can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the protection of the 5'-hydroxyl group of adenosine, followed by the reaction of the protected adenosine with 2-amino-3-methylpentanoic acid. The resulting product is then deprotected, and the 4-hydroxyoxolane-2-carboxylic acid moiety is added to the molecule. Finally, the 9-position of the purine ring is amino-protected, and the amino group is introduced using a reductive amination reaction. The resulting product is AMPC, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
AMPC has been widely used in scientific research for its unique properties. One of the primary applications of AMPC is in the study of nucleotide metabolism and energy metabolism. AMPC can be used to study the effects of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid depletion on cellular processes, as it can act as a competitive inhibitor of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid. Additionally, AMPC has been used in the study of DNA replication and repair, as it can interfere with the activity of DNA polymerases. AMPC has also been used in the study of RNA synthesis, as it can inhibit the activity of RNA polymerases.
Propriétés
Numéro CAS |
131206-83-2 |
|---|---|
Nom du produit |
3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid |
Formule moléculaire |
C16H23N7O5 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-3-[(2-amino-3-methylpentanoyl)amino]-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N7O5/c1-3-6(2)7(17)14(25)22-8-10(24)15(28-11(8)16(26)27)23-5-21-9-12(18)19-4-20-13(9)23/h4-8,10-11,15,24H,3,17H2,1-2H3,(H,22,25)(H,26,27)(H2,18,19,20)/t6?,7?,8-,10+,11-,15+/m0/s1 |
Clé InChI |
UGBUVVBCVYWCSO-JDNUQWHUSA-N |
SMILES isomérique |
CCC(C)C(C(=O)N[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N |
SMILES |
CCC(C)C(C(=O)NC1C(C(OC1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC1C(C(OC1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N |
Synonymes |
FR 900403 FR-900403 FR900403 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




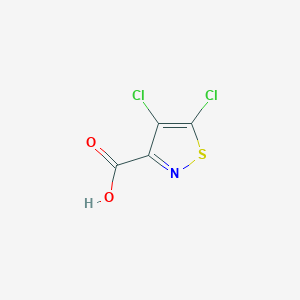
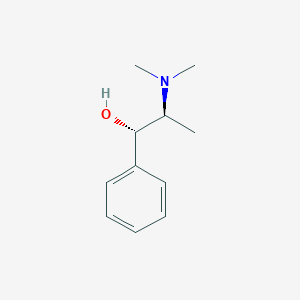
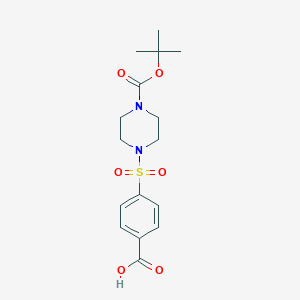
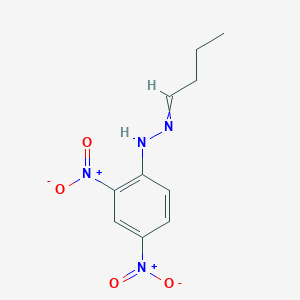
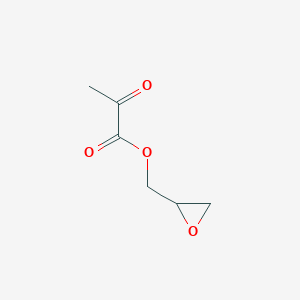
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)


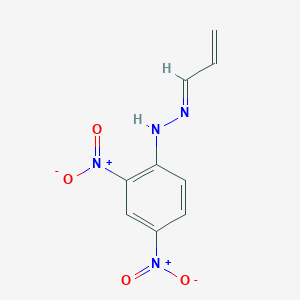
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)


